4-(Dibenzofuran-2-yloxy)-1-nitrobenzene

説明

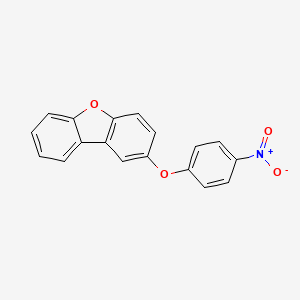

4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position of the benzene ring and a dibenzofuran-2-yloxy substituent at the 4-position. The dibenzofuran moiety, a fused bicyclic aromatic ether, imparts significant steric bulk and electron-withdrawing character due to its oxygen atom and extended π-conjugation. This structural combination likely influences the compound’s crystallinity, stability, and reactivity.

特性

分子式 |

C18H11NO4 |

|---|---|

分子量 |

305.3 g/mol |

IUPAC名 |

2-(4-nitrophenoxy)dibenzofuran |

InChI |

InChI=1S/C18H11NO4/c20-19(21)12-5-7-13(8-6-12)22-14-9-10-18-16(11-14)15-3-1-2-4-17(15)23-18/h1-11H |

InChIキー |

IZCCBYTVYUGIJR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Crystallographic Properties

Nitrobenzene derivatives exhibit diverse crystallographic behaviors depending on substituent size, symmetry, and intermolecular interactions. For instance:

- 1-Nitrobenzene (studied in crystalline sponge frameworks) crystallizes in the triclinic space group P1 with unit cell parameters a = 13.810 Å, b = 16.550 Å, c = 26.130 Å, and angles α = 89.87°, β = 76.74°, γ = 74.35°. Its framework exhibits π–π stacking (centroid distance: 3.663 Å) and accommodates guest molecules with 81% occupancy .

- 4-Nitro-4'-hydroxy-azobenzene (an azo derivative) adopts a planar structure due to conjugation between the nitro and azo groups, enhancing crystallinity and thermal stability .

In contrast, 4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is expected to form less symmetric crystals (e.g., monoclinic or orthorhombic systems) due to the bulky dibenzofuran substituent. The rigid aromatic system may promote stronger π-stacking or van der Waals interactions compared to smaller substituents like allyloxy or chloro groups .

Electronic and Reactivity Profiles

The nitro group is a strong electron-withdrawing substituent, directing electrophilic substitution reactions to meta positions. However, the dibenzofuran-2-yloxy group introduces mixed electronic effects:

- Electron-withdrawing : The oxygen atom in dibenzofuran enhances the nitro group’s electron deficiency.

- Steric hindrance : The bulky substituent may slow reaction kinetics compared to derivatives with smaller groups (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene ), which exhibit high synthetic yields (95–97%) under mild conditions .

Comparatively, 3,5-dimethyl-4-(4'-nitrophenylazo)-phenol () demonstrates how electron-donating methyl and hydroxy groups balance nitro-directed reactivity, enabling applications in dyes or sensors .

Data Tables

Table 1: Crystallographic Comparison of Nitrobenzene Derivatives

| Compound | Space Group | Unit Cell Parameters (Å, °) | R1 Value | Guest Occupancy |

|---|---|---|---|---|

| 1-Nitrobenzene (crystalline host) | P1 | a=13.810, b=16.550, c=26.130 | 0.2265 | 0.81(3) |

| 1-Guaiazulene (crystalline host) | C2/c | a=33.490, b=14.180, c=29.740 | 0.2276 | 0.465(15) |

| 4-Nitro-4'-hydroxy-azobenzene | Not reported | Planar azo-nitrophenyl structure | – | – |

Table 2: Substituent Effects on Reactivity and Yield

| Compound | Substituent | Synthetic Yield | Key Reactivity Feature |

|---|---|---|---|

| 1-(Allyloxy)-4-chloro-2-nitrobenzene | Allyloxy, chloro | 95–97% | High yield via SNAr |

| 3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol | Methyl, hydroxy, azo | 70–85% | Azo coupling, pH-sensitive |

| This compound (hypothetical) | Dibenzofuran-2-yloxy | – | Expected lower yield due to bulk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。